Therapeutic Potential of the 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole Scaffold in Oncology
Therapeutic Potential of the 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole Scaffold in Oncology
Topic: Therapeutic Potential of 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole in Oncology Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Oncologists
Executive Summary
The small molecule 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole (CAS: 1356962-87-2) represents a critical "privileged scaffold" in the design of targeted kinase inhibitors, specifically the Meridianin class of marine alkaloid analogues. While the molecule itself functions primarily as a high-value intermediate, its structural architecture—featuring a reactive 2-chloro "leaving group" and a 5-bromo "coupling handle"—enables the rapid generation of potent ATP-competitive inhibitors targeting GSK-3
Chemical Identity & Structural Biology
Pharmacophore Architecture
The molecule consists of an indole core linked at the C3 position to a pyrimidine ring.[1][2] Its therapeutic value is defined by two orthogonal reactivity sites that allow for "divergent synthesis" of library candidates:
-
Site A (C2-Cl of Pyrimidine): A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (
). Displacement with amines yields the 2-aminopyrimidine motif, which functions as the primary hydrogen-bond donor/acceptor pair interacting with the kinase hinge region (e.g., Val135 in GSK-3 ). -
Site B (C5-Br of Pyrimidine): A halogen handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Modification here extends the molecule into the kinase solvent-accessible front pocket or the hydrophobic back pocket, tuning selectivity between homologous kinases (e.g., GSK-3
vs. CDK1).
Structural Data
| Property | Value |
| IUPAC Name | 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole |
| CAS Number | 1356962-87-2 |
| Molecular Formula | |
| Molecular Weight | 308.56 g/mol |
| Key Motif | Meridianin Scaffold (Indole-Pyrimidine Hybrid) |
| Solubility | Low in water; soluble in DMSO, DMF |
Mechanistic Pharmacology
The therapeutic efficacy of derivatives synthesized from this scaffold stems from their ability to mimic ATP. The indole moiety anchors the molecule within the ATP-binding pocket, while the pyrimidine substituents dictate selectivity.
Primary Targets
-
GSK-3
(Glycogen Synthase Kinase-3 beta):-
Mechanism:[2][3] Inhibition prevents the phosphorylation of
-catenin, blocking its ubiquitination and proteasomal degradation. Accumulated -catenin translocates to the nucleus, driving the transcription of survival genes (e.g., c-MYC, Cyclin D1). -
Oncology Application: Colorectal cancer, Pancreatic cancer.
-
-
CDK1/Cyclin B (Cell Cycle Regulation):
-
DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A):
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting GSK-3
Caption: Inhibition of GSK-3
Preclinical Efficacy of Derivatives
While the parent chloro-compound is an intermediate, its 2-amino derivatives (Meridianins) exhibit potent IC50 values. The table below summarizes the activity of key derivatives synthesized directly from the 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole scaffold.
Table 1: Kinase Inhibitory Profile of Scaffold Derivatives
| Derivative (Substitution at C2-Cl) | Target Kinase | IC50 ( | Biological Effect |
| Meridianin C (2-amino) | GSK-3 | 2.5 | Increased glucose uptake; |
| Meridianin D (2-amino, 6-Br on indole) | CDK1/Cyclin B | 0.05 | G2/M Cell Cycle Arrest |
| Compound 9a (2-amino, 5-Br preserved) | DYRK1A | 0.068 | Anti-proliferative in neuroblastoma |
| Compound 37 (Indole-Pyrimidine Hybrid) | Broad Panel | 0.52 - 5.8 | Growth inhibition in NCI-60 panel |
Data synthesized from Giraud et al. and mechanistic studies on Meridianin analogues.[4]
Experimental Protocols
Synthesis of the Scaffold
Objective: Synthesize 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole from commercially available precursors.
Reagents:
-
Indole (1.0 eq)[3]
-
5-Bromo-2,4-dichloropyrimidine (1.0 eq)
-
Aluminum Chloride (
) (1.2 eq) or Indium(III) Chloride ( ) -
Solvent: 1,2-Dichloroethane (DCE) or Ethanol/Benzene mixture
Protocol:
-
Activation: Suspend 5-bromo-2,4-dichloropyrimidine (2.28 g, 10 mmol) in anhydrous DCE (20 mL) under
atmosphere. -
Catalyst Addition: Add
(1.6 g, 12 mmol) slowly at 0°C. Stir for 30 minutes to form the electrophilic pyrimidinium complex. -
Coupling: Add Indole (1.17 g, 10 mmol) dropwise (dissolved in DCE).
-
Reaction: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a new spot with lower
than the pyrimidine. -
Quenching: Cool to RT and pour into ice-water (100 mL). Extract with EtOAc (
mL). -
Purification: Wash organic layer with brine, dry over
. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Yield: Expect 55-70% of a yellow/tan solid.
Derivatization Workflow (General)
To generate a bioactive kinase inhibitor from the scaffold:
-
Dissolve the scaffold (1 eq) in n-butanol or dioxane.
-
Add the desired amine (e.g., methylamine, morpholine) (3-5 eq).
-
Heat to 100-120°C in a sealed tube or microwave reactor for 1 hour.
-
Isolate the 2-amino-derivative (precipitate or column purification).
Challenges & Future Directions
Selectivity Optimization
A major challenge with ATP-competitive inhibitors derived from this scaffold is off-target toxicity due to the high conservation of the kinase ATP pocket.
-
Solution: Utilize the 5-bromo handle (Site B) to introduce bulky aryl groups via Suzuki coupling. These groups can exploit the "gatekeeper" residue differences between kinases (e.g., Thr vs. Met) to enhance selectivity for DYRK1A over GSK-3
.
ADME/Tox Profile
-
Solubility: The core scaffold is lipophilic (
). Introduction of solubilizing groups (e.g., piperazine, morpholine) at the C2 position is essential for oral bioavailability. -
Metabolic Stability: The indole C3-C2 bond is metabolically stable, but the indole nitrogen may require methylation or protection to prevent rapid glucuronidation in vivo.
References
-
Giraud, F., et al. (2011). "Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives." Journal of Medicinal Chemistry. Link
-
Yadav, P., et al. (2015). "Meridianin D Analogues Display Antibiofilm Activity against MRSA." ACS Infectious Diseases. Link
-
Zhang, B., et al. (2025).[3] "Indole-pyrimidine hybrids with anticancer therapeutic potential." Taylor & Francis Online. Link
-
Radwan, M.O., et al. (2021).[3] "Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3
." Marine Drugs.[2] Link -
ChemicalBook. (2025).[3][5] "5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and related intermediates." Link
Sources
- 1. Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
